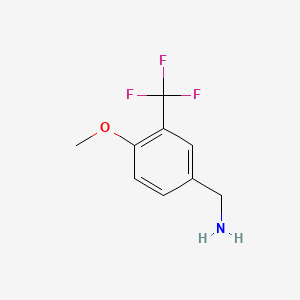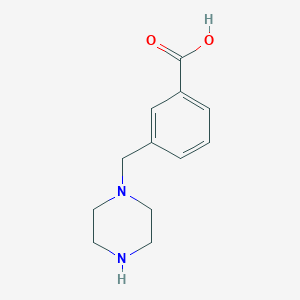
4-Méthoxy-3-(trifluorométhyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 743408-04-0. It has a molecular weight of 205.18 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-(trifluoromethyl)benzylamine is C9H10F3NO . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
4-Methoxy-3-(trifluoromethyl)benzylamine is a liquid at ambient temperature . It has a molecular weight of 205.18 .Applications De Recherche Scientifique
Recherche en protéomique
4-Méthoxy-3-(trifluorométhyl)benzylamine : est utilisé dans la recherche en protéomique pour la modification des protéines et des peptides. Ce composé peut être utilisé pour introduire un groupe trifluorométhyle dans les protéines, ce qui peut être une modification importante pour augmenter la stabilité de la molécule ou à des fins de marquage .
Synthèse organique
En chimie organique, ce composé sert de brique élémentaire pour la synthèse de molécules plus complexes. Il est particulièrement utile dans la synthèse de produits pharmaceutiques où le groupe trifluorométhyle est une partie commune en raison de sa nature lipophyle, ce qui peut améliorer la pénétration des médicaments à travers les membranes biologiques .
Découverte de médicaments
Le groupe trifluorométhyle est connu pour ses propriétés bioisostériques, ce qui fait de This compound un composé précieux dans la découverte de médicaments. Il est utilisé pour créer des analogues de médicaments existants afin d’améliorer leurs propriétés pharmacocinétiques ou de réduire leur toxicité .
Science des matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux polymères. Le groupe trifluorométhyle peut conférer des propriétés uniques aux polymères, telles qu’une résistance accrue aux solvants et aux produits chimiques .
Chimie agricole
Dans le domaine de la chimie agricole, This compound peut être utilisé pour synthétiser des composés qui agissent comme régulateurs de croissance ou pesticides. L’introduction du groupe trifluorométhyle peut conduire à des composés ayant une activité et une sélectivité améliorées .
Chimie du fluor
En tant que composé fluoré, il est crucial dans l’étude de la chimie du fluor. Les chercheurs l’utilisent pour explorer les effets de la fluoration sur les propriétés physiques et chimiques des molécules organiques .
Agents antiprolifératifs
Le composé est également impliqué dans la synthèse d’agents antiprolifératifs. Ce sont des substances qui inhibent la croissance des cellules, et elles sont particulièrement importantes dans la recherche sur le cancer pour le développement de nouveaux médicaments de chimiothérapie .
Agents diagnostiques
Enfin, This compound peut être utilisé dans la synthèse d’agents diagnostiques. Les propriétés uniques du groupe trifluorométhyle peuvent améliorer les capacités d’imagerie des composés diagnostiques utilisés dans les techniques d’imagerie médicale .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzylamines are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, they can react with aldehydes and ketones to form oximes or hydrazones . In these reactions, the nitrogen atom acts as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
The compound’s molecular weight (20518 g/mol) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones can potentially lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-3-(trifluoromethyl)benzylamine. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Analyse Biochimique
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s methoxy and trifluoromethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
4-Methoxy-3-(trifluoromethyl)benzylamine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3-(trifluoromethyl)benzylamine involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with amino acid residues in the active site of the enzyme or receptor . Furthermore, 4-Methoxy-3-(trifluoromethyl)benzylamine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethyl)benzylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to a decrease in its activity and effectiveness . Long-term studies in vitro or in vivo have shown that prolonged exposure to the compound can result in changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethyl)benzylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
4-Methoxy-3-(trifluoromethyl)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-(trifluoromethyl)benzylamine within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and function.
Subcellular Localization
4-Methoxy-3-(trifluoromethyl)benzylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and contribute to its overall biochemical effects.
Propriétés
IUPAC Name |
[4-methoxy-3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNTNRECSTMGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590706 |
Source


|
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743408-04-0 |
Source


|
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)




![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)

